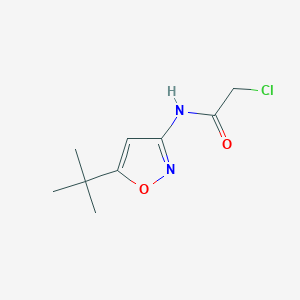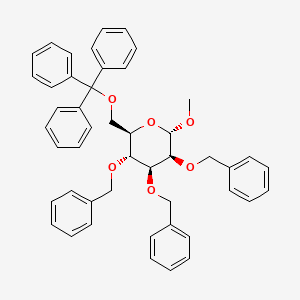
4-(Chloromethyl)-2-methylthiophene
Descripción general
Descripción
4-(Chloromethyl)-2-methylthiophene is an organic compound characterized by a thiophene ring substituted with a chloromethyl group at the 4-position and a methyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Chloromethylation: One common method involves the chloromethylation of 2-methylthiophene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor with continuous feeding of reactants and removal of products can be employed to enhance efficiency and throughput.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia, alcohols, and thiols can be used, often in the presence of a base or a phase-transfer catalyst.
Major Products Formed:
Oxidation Products: this compound sulfoxide and sulfone.
Reduction Products: 4-(Methylthio)-2-methylthiophene.
Substitution Products: Amides, ethers, and thioethers derived from the substitution of the chloromethyl group.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-methylthiophene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex sulfur-containing molecules.
Biology: The compound can be used as a probe in biological studies to investigate sulfur metabolism and interactions with biomolecules.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting various diseases, leveraging its unique chemical properties.
Industry: It is used in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which 4-(Chloromethyl)-2-methylthiophene exerts its effects depends on the specific application. For example, in organic synthesis, the compound may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways:
Enzymes: In biological studies, the compound may target specific enzymes involved in sulfur metabolism.
Receptors: Potential interactions with cellular receptors could modulate signaling pathways.
Comparación Con Compuestos Similares
4-(Chloromethyl)thiophene: Lacks the methyl group at the 2-position.
2-Methylthiophene: Lacks the chloromethyl group at the 4-position.
3-(Chloromethyl)thiophene: Chloromethyl group at the 3-position instead of 4.
Uniqueness: 4-(Chloromethyl)-2-methylthiophene is unique due to the combination of the chloromethyl and methyl groups on the thiophene ring, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
IUPAC Name |
4-(chloromethyl)-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGRYNBOCVOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082602-29-6 | |
| Record name | 4-(chloromethyl)-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)










![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)
